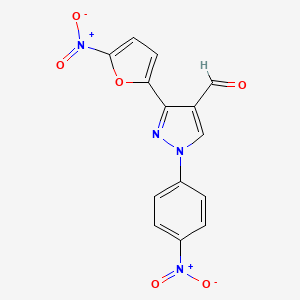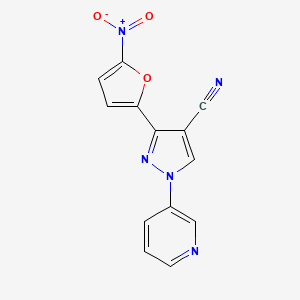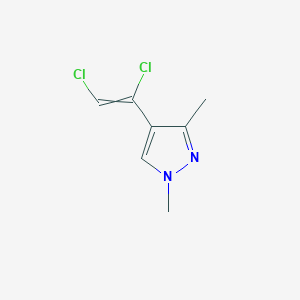
4,5,6-Trichloro-1-hydroxy-3-sulfanylpyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trichloro-1-hydroxy-3-sulfanylpyridine-2(1H)-thione is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of chlorine, hydroxyl, and sulfanyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-1-hydroxy-3-sulfanylpyridine-2(1H)-thione typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of hydroxyl and sulfanyl groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production. Safety measures are also essential due to the handling of reactive and potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trichloro-1-hydroxy-3-sulfanylpyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the sulfanyl group to a thiol.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
4,5,6-Trichloro-1-hydroxy-3-sulfanylpyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5,6-Trichloro-1-hydroxy-3-sulfanylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5,6-Trichloro-2-hydroxypyridine: Similar structure but lacks the sulfanyl group.
4,5,6-Trichloro-3-thiopyridine: Similar structure but lacks the hydroxyl group.
2,3,5-Trichloropyridine: Similar structure but lacks both hydroxyl and sulfanyl groups.
Uniqueness
4,5,6-Trichloro-1-hydroxy-3-sulfanylpyridine-2(1H)-thione is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61300-14-9 |
|---|---|
Molecular Formula |
C5H2Cl3NOS2 |
Molecular Weight |
262.6 g/mol |
IUPAC Name |
4,5,6-trichloro-1-hydroxy-3-sulfanylpyridine-2-thione |
InChI |
InChI=1S/C5H2Cl3NOS2/c6-1-2(7)4(8)9(10)5(12)3(1)11/h10-11H |
InChI Key |
PKOAGDKWFHJPEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(N(C1=S)O)Cl)Cl)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cycloheptan-1-one](/img/structure/B14584890.png)
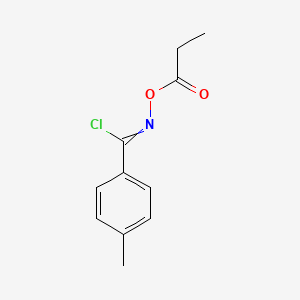
![1,1'-[(3-Ethylphenyl)methylene]dipiperidine](/img/structure/B14584896.png)
![4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride](/img/structure/B14584901.png)
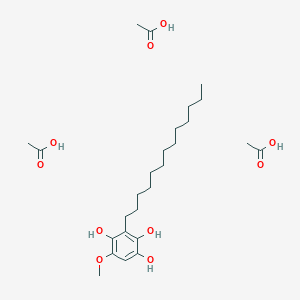
![2-Phenylthieno[2,3-b]furan-5-carboxylic acid](/img/structure/B14584910.png)
![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol](/img/structure/B14584933.png)
acetonitrile](/img/structure/B14584939.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584944.png)
